molecular formula C14H14N2O3 B8588467 Ethyl 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylate

Ethyl 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylate

Cat. No.: B8588467
M. Wt: 258.27 g/mol
InChI Key: MOXUZYLXBBCZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylate is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indole-7-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-2-19-14(18)10-4-3-9-7-12-13(17)15-5-6-16(12)11(9)8-10/h3-4,7-8H,2,5-6H2,1H3,(H,15,17)

InChI Key

MOXUZYLXBBCZLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C3N2CCNC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-cyanomethyl-1H-indole-2,6-dicarboxylic acid diethyl ester (500 mg, 1.66 mmol) in 20 mL of absolute EtOH was added PtO2 (Adams' catalyst). The reaction mixture was hydrogenated at 50 psi of hydrogen overnight. The reaction mixture was filtered through a pad of diatomaceous earth, the solid cake was washed with dichloromethane several times. The solvent was evaporated to dryness to give 468 mg of 1-oxo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole-7-carboxylic acid ethyl ester as a light yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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